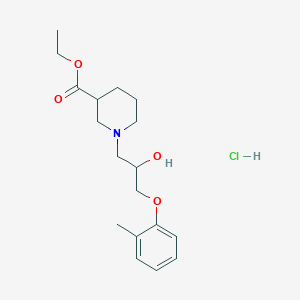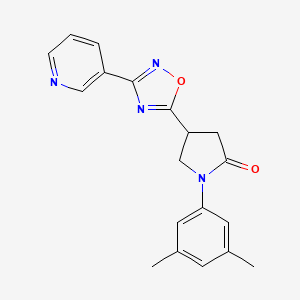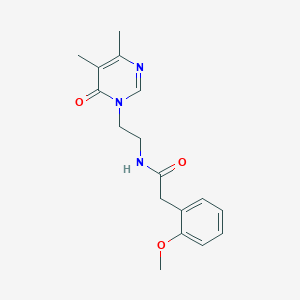![molecular formula C13H16N4O2 B3013899 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-81-9](/img/structure/B3013899.png)
8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors
The study of pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as selective aldose reductase (ALR2) inhibitors. These compounds, particularly those with a phenol or catechol moiety, have shown inhibitory activity in the micromolar/submicromolar range. The presence of a hydroxy group in specific positions significantly enhances their inhibitory potency. The research indicates that the phenol or catechol hydroxyls are crucial for the enzyme's pharmacophoric recognition. Additionally, these derivatives exhibit notable antioxidant properties, with catechol derivatives displaying the best activity. Docking simulations into the ALR2 crystal structure have supported the structure-activity relationships observed in these compounds .
Phosphodiesterase 5 Inhibitors from Pyrido[2,3-d]pyrimidin-7-one Derivatives
A novel series of 8H-Pyrido[2,3-d]pyrimidin-7-one derivatives has been identified as highly selective inhibitors of phosphodiesterase 5 (PDE5). These compounds, particularly those with an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group and a 3-chloro-4-methoxybenzyl group, have demonstrated potent PDE5 inhibitory activities. Among them, the 5-methyl analogue has shown a significant relaxant effect on isolated rabbit corpus cavernosum, indicating potential applications in treating erectile dysfunction .
KDM4 and KDM5 Histone Lysine Demethylase Inhibitors
The discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has led to the development of potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs). Optimization through structure-based design has produced 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which are potent against KDM4 and KDM5 subfamily demethylases. These inhibitors demonstrate selectivity, cellular permeability, and the ability to inhibit demethylation of specific histone marks in cell-based assays .
Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
The synthesis of 6-acylpyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved by heating 5-acetyl-4-aminopyrimidine derivatives with various β-dicarbonyl compounds without a base. The reaction with ethyl malonate yields ethyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylates. The pyridone structures of the synthesized pyridopyrimidines have been confirmed through IR spectroscopy, providing a foundation for further exploration of their chemical properties and potential biological activities .
科学的研究の応用
Metabolism and Excretion
The metabolism and excretion pathways of compounds similar to "8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one" have been extensively studied. These studies reveal that such compounds are absorbed rapidly and undergo extensive metabolism involving hydroxylation and glucuronidation before excretion. The excretion of these compounds occurs through both urine and feces, indicating that they are well-absorbed and metabolized by the body. The studies highlight the significance of understanding the pharmacokinetics of such compounds for their effective and safe use in therapeutic applications (Shilling et al., 2010), (He et al., 2009).
Pharmacokinetics
Research on similar molecules has demonstrated their rapid absorption and the complex nature of their metabolism, which involves multiple pathways such as oxidation and glucuronidation. These findings are critical for developing drugs based on such compounds, as understanding their pharmacokinetics can help in optimizing dosages and administration routes for potential therapeutic uses (Christopher et al., 2010).
Potential Therapeutic Effects
The structural features of "8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one" and its analogs suggest their potential in inhibiting specific enzymes or receptors. This characteristic opens up avenues for exploring these compounds' therapeutic effects in treating various diseases, including cancer, metabolic disorders, and inflammatory conditions. While direct studies on "8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one" may be limited, research on structurally related compounds provides insights into their possible applications in drug development and therapy (Meng et al., 2018).
特性
IUPAC Name |
8-(2-hydroxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-8-7-17-11(19)4-3-10-12(14-9-15-13(10)17)16-5-1-2-6-16/h3-4,9,18H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVGCVJFQCIZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)
![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)


![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)